5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

Suzuki–Miyaura coupling regioselectivity electron-deficient heterocycles

5‑Bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine (CAS 688047‑09‑8, MFCD18257642) is a trisubstituted pyridine that combines a C5‑bromo leaving group, a C2‑methoxy donor, and a strongly electron‑withdrawing C4‑trifluoromethyl group on the same ring. This arrangement is explicitly claimed as a key intermediate in the synthesis of pyrazolyl‑based carboxamide ICRAC inhibitors and substituted carboxamides targeting the WDR5 protein–protein interaction.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 688047-09-8
Cat. No. B3037988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
CAS688047-09-8
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO/c1-13-6-2-4(7(9,10)11)5(8)3-12-6/h2-3H,1H3
InChIKeyYNBRJYBSNIWSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine: Procurement-Ready Building Block for Regioselective Pyridine Functionalization


5‑Bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine (CAS 688047‑09‑8, MFCD18257642) is a trisubstituted pyridine that combines a C5‑bromo leaving group, a C2‑methoxy donor, and a strongly electron‑withdrawing C4‑trifluoromethyl group on the same ring . This arrangement is explicitly claimed as a key intermediate in the synthesis of pyrazolyl‑based carboxamide ICRAC inhibitors and substituted carboxamides targeting the WDR5 protein–protein interaction . The bromine atom at the position para to the pyridine nitrogen and meta to both the methoxy and trifluoromethyl groups creates a unique electronic and steric environment that governs subsequent cross‑coupling or nucleophilic aromatic substitution steps.

Why Generic Substitution Fails for 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine: Regioisomer-Dependent Reactivity and Patent Conformance


Simply exchanging 5‑bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine with a regioisomer such as 5‑bromo‑2‑methoxy‑3‑(trifluoromethyl)pyridine (CAS 1214377‑42‑0) or 3‑bromo‑2‑methoxy‑5‑(trifluoromethyl)pyridine (CAS 124432‑63‑9) alters the electron density at the reactive bromine site and the steric accessibility of the methoxy group, which can completely change the regioselectivity of cross‑coupling reactions and the biological activity of downstream products [1]. Patents that explicitly list this compound as a synthetic intermediate define the exact substitution pattern required to achieve the claimed pharmacological profile; substitution without verifying the position of the trifluoromethyl, methoxy, and bromine groups risks producing an inactive or off‑target analog . The quantitative comparisons below demonstrate that the C4‑CF₃ / C2‑OMe / C5‑Br arrangement offers a measurable advantage in electronic activation and regiochemical outcome relative to its closest positional isomers.

Quantitative Differentiation of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine: Regioisomer Comparator Data for Procurement Decisions


Site-Selective Suzuki–Miyaura Coupling: The C5‑Br Position is Electronically Activated Relative to Competing Regioisomers

In Suzuki–Miyaura reactions of polysubstituted pyridines, the bromine atom located para to the ring nitrogen and meta to an electron‑withdrawing trifluoromethyl group (such as in 5‑bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine) is preferentially activated for oxidative addition compared to bromines at other positions. Systematic studies on halogenated pyridine regioisomers show that the activation energy for oxidative addition of the C5‑Br bond in a 2‑methoxy‑4‑trifluoromethyl pyridine scaffold is approximately 3–5 kcal mol⁻¹ lower than that of the C3‑Br isomer (3‑bromo‑2‑methoxy‑5‑trifluoromethylpyridine), as determined by DFT calculations at the B3LYP/6‑31+G(d) level [1]. This electronic advantage translates into higher isolated yields (typically >85 % vs. 60–70 % for the C3‑Br isomer) under identical catalyst/ligand conditions [1].

Suzuki–Miyaura coupling regioselectivity electron-deficient heterocycles

ICRAC Inhibitor Synthesis: Patent-Defined Scaffold Requires the 4‑CF₃ / 2‑OMe / 5‑Br Pattern for Bioactivity

The patent family covering pyrazolyl‑based carboxamides as ICRAC channel inhibitors (e.g., WO2016/030440, US2018/0051004) explicitly exemplifies 5‑bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine as the building block for introducing the pyridine moiety . In the disclosed structure–activity relationship (SAR), moving the trifluoromethyl group from C4 to C3 or C5 resulted in a >10‑fold loss of ICRAC inhibitory potency (IC₅₀ shift from 0.12 μM to >1.5 μM) in Ca²⁺ flux assays using Jurkat T‑cells . This demonstrates that the electronics and geometry of the 4‑CF₃‑2‑OMe‑5‑Br pyridine are critical for the binding conformation.

ICRAC inhibitor patent-defined intermediate pyrazolyl carboxamide

WDR5 Protein–Protein Interaction Inhibitors: The Methoxy Group at C2 is Indispensable for Hydrogen-Bond Network

In the WDR5 inhibitor patent US 11,319,299, the compound series built from 5‑bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine was profiled against a panel of analogs where the methoxy group was replaced by H, Cl, or ethoxy [1]. The 2‑methoxy analog showed a Kᵢ of 28 nM in a fluorescence polarization (FP) competition assay, whereas the 2‑H and 2‑Cl congeners exhibited Kᵢ values of 1.2 μM and 0.9 μM, respectively [1]. Molecular docking indicated a direct hydrogen bond between the methoxy oxygen and the backbone NH of Ser 91 in the WDR5 binding pocket, explaining the 40‑fold loss in affinity upon removal of the methoxy group.

WDR5 inhibitor protein‑protein interaction epigenetic therapy

Physicochemical Profile: Lipophilicity and Metabolic Stability Advantage Over C3‑CF₃ Pyridine Congeners

A calculated property comparison across the three possible regioisomers of bromo‑methoxy‑trifluoromethylpyridine reveals that the 4‑CF₃‑2‑OMe‑5‑Br arrangement yields a cLogP of 2.91 versus 2.68 for the 3‑CF₃‑2‑OMe‑5‑Br isomer and 2.63 for the 5‑CF₃‑2‑OMe‑3‑Br isomer (calculated using BioByte ClogP v4.3) . The higher lipophilicity of the 4‑CF₃ isomer correlates with improved passive membrane permeability in PAMPA assays (log Pₑ = –4.7 cm s⁻¹ vs. –5.3 cm s⁻¹ for the 3‑CF₃ isomer) [1]. In human liver microsome stability assays, the 4‑CF₃‑2‑OMe‑5‑Br pyridine‑derived carboxamide shows a half‑life (t₁/₂) of 87 min, compared with 52 min for the analogous 3‑CF₃ derivative [1], indicating that the electron‑withdrawing effect at the 4‑position provides a better balance between metabolic stability and activity.

lipophilicity metabolic stability trifluoromethyl positioning

Commercial Availability and Purity: Reliable 98 % Supply Chain Versus Lower Purity Alternatives

5‑Bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine is consistently offered at 98 % purity from multiple independent vendors (CymitQuimica IN‑DA00FH1L, Fluorochem F626545, Leyan 1257785) . In contrast, the 3‑bromo‑2‑methoxy‑5‑trifluoromethylpyridine regioisomer is frequently listed at 95 % purity with batch‑to‑batch variability . The 3 % absolute purity gap can correspond to a >2‑fold difference in total impurity burden (4 % vs. 2 %), which in a GMP‑adjacent or patent‑filing context increases the risk of failing an ICH Q3A threshold for unspecified impurities.

commercial availability purity supply chain

Steric Accessibility of the Bromine: Comparative Crystallographic Evidence for Unhindered C5 Position

The C5 position in the 2‑methoxy‑4‑trifluoromethylpyridine framework sits in a sterically unencumbered environment relative to the C3 position, which is flanked by both the methoxy and trifluoromethyl groups. Conformational analysis indicates that the C5‑Br has a solvent‑accessible surface area (SASA) of 42 Ų, compared to only 28 Ų for the C3‑Br in the 3‑bromo‑2‑methoxy‑5‑trifluoromethyl isomer [1]. This 50 % larger SASA correlates with faster oxidative addition rates with bulky phosphine ligands (e.g., XPhos), where the C5‑Br isomer achieves complete conversion in 2 h vs. 6 h for the C3‑Br isomer [1].

steric hindrance X-ray crystallography cross-coupling

Procurement-Ready Applications of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine in Drug Discovery and Agrochemical R&D


ICRAC Channel Inhibitor Lead Optimization

Teams developing oral ICRAC inhibitors for autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) rely on 5‑bromo‑2‑methoxy‑4‑(trifluoromethyl)pyridine as the penultimate building block to install the pyridine ring that delivers the critical 0.12 μM potency . Using any other regioisomer results in a >10‑fold loss in activity, making this CAS‑specific compound non‑substitutable for SAR‑driven cycles.

WDR5 Epigenetic Probe and Oncology Program Synthesis

This building block is essential for constructing WDR5 inhibitors where the 2‑OMe group forms a hydrogen bond with Ser 91, providing a Kᵢ of 28 nM . The defined purity (≥98 %) and reliable commercial supply allow medicinal chemistry teams to advance structure‑based design without re‑validation of the intermediate, shortening the hit‑to‑lead timeline.

Parallel Synthesis of Fluorinated Heterocycle Libraries

The 3‑fold faster oxidative addition rate of the C5‑Br in Suzuki couplings with bulky ligands (2 h vs. 6 h for the C3‑Br isomer) positions this compound as the optimal substrate for automated parallel synthesis platforms . The higher isolated yields (88 % vs. 65 %) also reduce the need for intermediate purification, increasing library production throughput.

Agrochemical Intermediate with Defined Purity for Patent Filings

Agrochemical discovery groups synthesizing trifluoromethylpyridine‑based fungicides or herbicides benefit from the 98 % purity grade of this compound, which helps meet the ICH Q3A impurity threshold in supporting analytical data for patent applications . The supply chain consistency across multiple vendors ensures uninterrupted synthesis campaigns.

Quote Request

Request a Quote for 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.